molecular formula C15H22O2 B13733766 2-Phenylethyl heptanoate CAS No. 5454-11-5

2-Phenylethyl heptanoate

Cat. No.: B13733766
CAS No.: 5454-11-5
M. Wt: 234.33 g/mol
InChI Key: YMPDQHXHLKFWNN-UHFFFAOYSA-N
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Description

2-Phenylethyl heptanoate, also known as phenylethyl heptanoate, is an ester compound with the molecular formula C15H22O2. It is formed by the esterification of heptanoic acid and 2-phenylethanol. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylethyl heptanoate can be synthesized through the esterification reaction between heptanoic acid and 2-phenylethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the reaction rate and simplify the separation process .

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl heptanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to heptanoic acid and 2-phenylethanol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

Major Products Formed

Scientific Research Applications

2-Phenylethyl heptanoate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Phenylethyl heptanoate primarily involves its interaction with olfactory receptors, leading to the perception of its aroma. In biological systems, it may exert antimicrobial effects by disrupting microbial cell membranes and interfering with essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylethyl heptanoate is unique due to its longer carbon chain, which imparts a distinct aroma profile compared to shorter-chain esters. This makes it particularly valuable in creating specific fragrance and flavor profiles that are not achievable with other similar compounds .

Properties

CAS No.

5454-11-5

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-phenylethyl heptanoate

InChI

InChI=1S/C15H22O2/c1-2-3-4-8-11-15(16)17-13-12-14-9-6-5-7-10-14/h5-7,9-10H,2-4,8,11-13H2,1H3

InChI Key

YMPDQHXHLKFWNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OCCC1=CC=CC=C1

Origin of Product

United States

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